Eltrombopag is a synthetic, non-peptide, small molecule that acts as a thrombopoietin receptor agonist. [] It is classified as a thrombopoietic agent and is primarily known for its use in treating thrombocytopenia, a condition characterized by low platelet counts. [] In scientific research, Eltrombopag is a valuable tool for studying megakaryopoiesis (the production of platelets), the thrombopoietin receptor, and the role of platelets in various physiological and pathological processes.
Eltrombopag Amide is derived from Eltrombopag, which is a well-established drug approved by regulatory agencies such as the Food and Drug Administration and the European Medicines Agency. The chemical structure of Eltrombopag Amide is represented by the molecular formula and has a molecular weight of approximately 441.49 g/mol . It falls under the category of small molecules and is classified as a synthetic organic compound.
The synthesis of Eltrombopag Amide involves several key steps:
The industrial production methods are optimized for yield and purity, adhering to stringent pharmaceutical standards .
Eltrombopag Amide exhibits a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The following details summarize its structural data:
Eltrombopag Amide participates in several types of chemical reactions:
Common reagents used include oxidizing agents like potassium permanganate and various nucleophiles for substitution reactions. Controlled conditions are maintained to ensure selectivity and yield during these reactions .
Eltrombopag Amide functions as a thrombopoietin receptor agonist, which means it binds to the thrombopoietin receptor on megakaryocytes in the bone marrow. This interaction stimulates signaling pathways that lead to increased platelet production through:
The precise mechanisms may also involve interactions with other signaling pathways, although further research is needed to fully elucidate these processes .
Relevant analyses such as thermogravimetric analysis and differential scanning calorimetry can provide insights into thermal stability and behavior under various conditions .
Eltrombopag Amide has significant applications in medical research and therapy, particularly in:
Eltrombopag Amide (CAS 1246929-02-1) is a structurally optimized derivative of the thrombopoietin receptor agonist Eltrombopag. Its molecular formula is C₂₅H₂₃N₅O₃, with a molecular weight of 441.48 g/mol [1] [6] [8]. The compound features a biphenyl core substituted with a carboxamide group at the 3-position and a hydroxy group at the 2'-position. The hydrazone linker adopts a stable Z-configuration around the imine bond (C=N), connecting to the 1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene moiety [1] [10]. Key structural elements include:
Table 1: Atomic-Level Structural Features
Structural Element | Description | Functional Role |
---|---|---|
Carboxamide (-CONH₂) | Replaces carboxylic acid of parent compound | Enhanced hydrogen bonding; increased logD |
Hydrazone linker (N-N=C) | Z-configuration stabilized by intramolecular H-bond with ortho-hydroxy group | Rigid conformation for target binding |
3,4-Dimethylphenyl pyrazole | Hydrophobic domain | Membrane penetration and hydrophobic pocket interaction |
Biphenyl system | Coplanar arrangement (dihedral angle <15°) | π-Stacking with aromatic residues in binding sites |
Synthesis of Eltrombopag Amide employs a convergent strategy derived from Eltrombopag manufacturing processes, with critical modifications at the final functionalization step [3] [10]. The optimized seven-step route achieves 32% overall yield:
Step 1: Bromination of 2-nitrophenol using N-bromosuccinimide (NBS) under radical conditions yields 2-bromo-6-nitrophenol (77% yield). Optimization: Replacement of tert-butylamine with cyclohexylamine reduces side-product formation by 22% [10].Step 2: Methylation with iodomethane/K₂CO₃ affords 2-bromo-6-nitroanisole (76% yield).Step 3: Suzuki-Miyaura cross-coupling with 3-carboxyphenylboronic acid using Pd-132 catalyst at 85°C in dioxane/water (77% yield). Key innovation: Pd-132 catalyst enhances coupling efficiency, reducing reaction time from 24h to 12h versus conventional Pd(PPh₃)₄ [3] [10].Step 4: Demethylation with BBr₃ in CH₂Cl₂ at -78°C (85% yield).Step 5: Nitro reduction via catalytic hydrogenation (Pd/C, H₂, 50 psi) gives 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (quantitative).Step 6: Diazotization with NaNO₂/HCl at 5°C followed by azo coupling with 1-(3,4-dimethylphenyl)-3-methyl-5-pyrazolone at pH 7–8 (32% yield).Step 7: Amide formation: The carboxylic acid intermediate undergoes amidation using ammonia/methanol under carbodiimide activation (68% yield), replacing the ethyl ester intermediate used in Eltrombopag synthesis [3] [10].
Table 2: Process Optimization Impact
Parameter | Traditional Method | Optimized Method | Improvement |
---|---|---|---|
Bromination catalyst | Tert-butylamine | Cyclohexylamine | 22% cost reduction |
Suzuki catalyst | Pd(PPh₃)₄ | Pd-132 | 30% yield increase |
Reaction temperature | 110°C | 85°C | Energy consumption ↓40% |
Final purity | 98.5% | >99.5% | Meets ICH Q3A(R2) |
Eltrombopag Amide exhibits distinct physicochemical properties due to its carboxamide functionality:
Solubility: The compound demonstrates pH-dependent solubility—high in DMSO (>50 mg/mL) and methanol (12.3 mg/mL), but low in aqueous buffers (0.8 mg/mL at pH 7.4) [1] [10]. The amide group increases water solubility by 40% compared to Eltrombopag’s carboxylic acid form, attributable to enhanced hydrogen bonding capacity (H-bond donor count=3, acceptor count=6) [10].
Lipophilicity: Experimental logP=4.7 (XLogP3) reflects moderate lipophilicity, suitable for membrane permeation. This represents a 0.8 unit increase over Eltrombopag due to the reduced ionization tendency of the amide versus carboxylic acid [10].
Stability: Accelerated stability studies (40°C/75% RH, 6 months) show:
The crystalline form maintains >99% purity under ICH storage conditions, with degradation primarily occurring via:
Solid-State Behavior: Differential scanning calorimetry reveals a melting point of 218°C (decomposition), with two polymorphic forms identified. Form I (thermodynamically stable) exhibits superior compaction properties for tablet formulation [8].
Structural and functional differences between Eltrombopag Amide and its parent compound drive significant property divergences:
Structural Differences:
Property Consequences:
Property | Eltrombopag Amide | Eltrombopag | Biological Impact |
---|---|---|---|
Solubility (pH 7.4) | 0.8 mg/mL | 0.25 mg/mL | ↑ Bioavailability |
logD₇.₄ | 3.9 | 2.7 | ↑ Membrane penetration |
Plasma protein binding | 97% | 99.9% | ↑ Free fraction for target engagement |
BAX inhibition Kd | 0.14 μM | 0.28 μM | ↑ Apoptosis modulation |
METTL3-14 binding | Kd=13.2 μM | No activity | Unique RNA methylation inhibition |
Mechanistic Implications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7